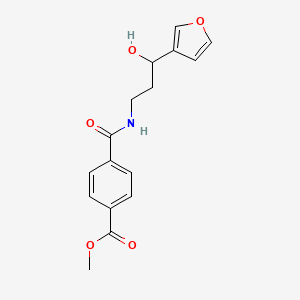
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts has been used for these transformations . For example, a mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst and the yields are between 75% and 89% .Molecular Structure Analysis
Furan compounds are characterized by a five-membered ring structure with one oxygen atom . The exact structure of “Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate” would need to be determined through further analysis.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary depending on their specific structure. For example, furan has a molecular mass of 82.1005 and a density of 1.139 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Synthesis
This compound can be used as a building block in organic synthesis . It can be involved in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the development of many organic compounds and has wide applications in the field of organic chemistry .
Pharmaceutical Research
The structure of this compound is related to those used in antihyperglycemic agent studies. This indicates its potential in the development of new therapeutic agents. It could be used in the synthesis of pharmaceutically relevant products.
Catalytic Studies
Research into polymeric metal complexes suggests potential applications for similar compounds in catalysis. Such compounds can be useful in the oxidation of aldehydes, demonstrating their relevance in catalytic processes.
Material Science
The compound’s potential applications extend to material science. Polymeric complexes derived from transition metal ions with dihydroxy benzophenone and dihydroxy acetophenone indicate the utility of such compounds in this field.
Liquid Crystals Technology
Compounds with structural similarities have been investigated for their mesophase behavior and application in liquid crystals technology. These studies provide insights into mesophase formation and stability, which is crucial for the development of advanced liquid crystal displays and other photonic devices.
Environmental and Biological Applications
There’s an interest in the environmental degradation of aromatic compounds, where benzoate derivatives have been shown to play a role in the degradation pathways utilized by certain bacterial species. This research has implications for bioremediation and the understanding of microbial metabolism in natural and polluted environments.
Furan Platform Chemicals
The furan moiety in the compound suggests its potential as a furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications, including the manufacture of fuels and plastics .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPTXYJCPLIELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

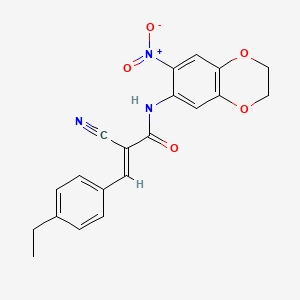
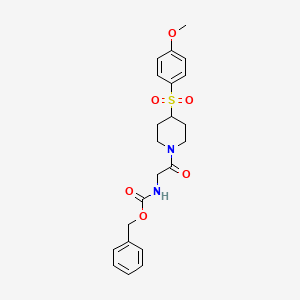
![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
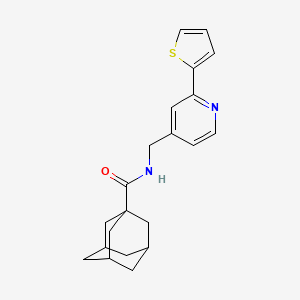
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
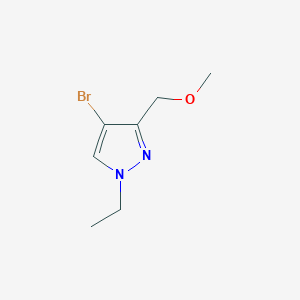
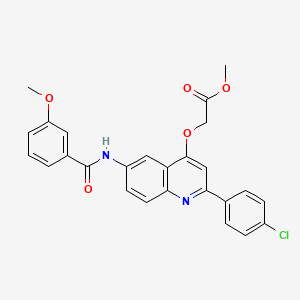
![2-(2-Bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride](/img/structure/B2811165.png)

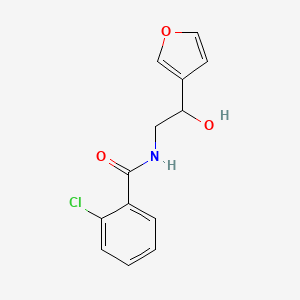
![3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2811170.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2811174.png)